molecular formula C7H12N2 B3132616 2-Isopropyl-4-methyl-1H-imidazole CAS No. 37455-58-6

2-Isopropyl-4-methyl-1H-imidazole

Cat. No. B3132616
CAS RN: 37455-58-6
M. Wt: 124.18 g/mol
InChI Key: VGUCJSBVDMSYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-4-methyl-1H-imidazole is a chemical compound with the CAS Number: 37455-58-6 . It has a molecular weight of 124.19 and is a yellow solid . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

The IUPAC name of 2-Isopropyl-4-methyl-1H-imidazole is 2-isopropyl-4-methyl-1H-imidazole . The InChI code is 1S/C7H12N2/c1-5(2)7-8-4-6(3)9-7/h4-5H,1-3H3, (H,8,9) .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .


Physical And Chemical Properties Analysis

2-Isopropyl-4-methyl-1H-imidazole is a yellow solid . It has a molecular weight of 124.19 .

Scientific Research Applications

Antifungal Activity

Imidazole derivatives, including 2-isopropylimidazole, exhibit antifungal properties. Researchers have evaluated their efficacy against various fungal strains, such as Candida albicans, Microsporum audouinii, Cryptococcus neoformans, and Aspergillus niger . These compounds interfere with fungal cell membranes and inhibit their growth.

Metal Complexes and Coordination Chemistry

2-Isopropylimidazole serves as a ligand in the preparation of metal complexes. For instance, it has been used to synthesize tetragonal nickel(II) complexes and other coordination compounds. These complexes find applications in catalysis, materials science, and bioinorganic chemistry .

Antioxidant Properties

Imidazole-containing compounds often exhibit antioxidant activity. Researchers have evaluated the antioxidant potential of derivatives through methods such as hydrogen peroxide scavenging, nitric oxide scavenging, DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, and FRAP (ferric reducing antioxidant power) assay . These properties are valuable in combating oxidative stress-related diseases.

Drug Development

Imidazole derivatives play a crucial role in drug discovery. Commercially available drugs containing the 1,3-diazole ring (the core structure of imidazole) include clemizole (antihistaminic), omeprazole (antiulcer), metronidazole (antibacterial), and ornidazole (antiprotozoal and antibacterial). Researchers continue to explore novel imidazole-based drugs for various therapeutic indications .

Synthetic Routes and Regioselectivity

Recent advances in imidazole synthesis have focused on regiocontrolled methods. These synthetic routes allow precise construction of substituted imidazoles, which are essential components in functional molecules. Researchers emphasize the bonds formed during imidazole formation, contributing to drug development and other applications .

Biological Activities Beyond Antifungal

Beyond antifungal effects, imidazole derivatives exhibit a wide range of biological activities. These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, and antioxidant properties. The versatility of imidazole-based compounds makes them promising candidates for future drug development .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities and are used in a variety of everyday applications . Therefore, there is a great potential for future research and development in this area.

properties

IUPAC Name

5-methyl-2-propan-2-yl-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-5(2)7-8-4-6(3)9-7/h4-5H,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUCJSBVDMSYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-4-methyl-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropyl-4-methyl-1H-imidazole
Reactant of Route 2
2-Isopropyl-4-methyl-1H-imidazole
Reactant of Route 3
2-Isopropyl-4-methyl-1H-imidazole
Reactant of Route 4
Reactant of Route 4
2-Isopropyl-4-methyl-1H-imidazole
Reactant of Route 5
Reactant of Route 5
2-Isopropyl-4-methyl-1H-imidazole
Reactant of Route 6
2-Isopropyl-4-methyl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.